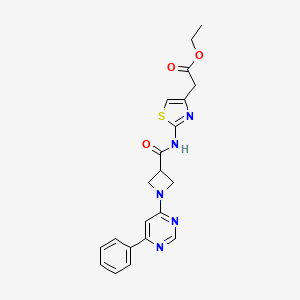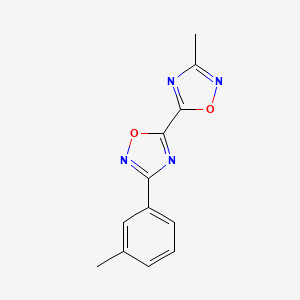
(E)-N-(2-(フラン-2-イル)-2-メトキシエチル)-3-(チオフェン-2-イル)アクリルアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide is an organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and materials science.
科学的研究の応用
(E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with furan-2-carbaldehyde and thiophene-2-carbaldehyde as the primary starting materials.
Formation of Intermediate: These aldehydes undergo a condensation reaction with 2-methoxyethylamine to form the corresponding Schiff bases.
Acrylamide Formation: The Schiff bases are then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the final product, (E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
(E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides and furans.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan and thiophene rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
作用機序
The mechanism by which (E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The furan and thiophene rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity. Specific pathways and targets would depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway.
類似化合物との比較
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of the target compound.
Thiophene-2-carbaldehyde: Another precursor used in the synthesis.
2-Methoxyethylamine: Used in the formation of the intermediate Schiff base.
Uniqueness
(E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide is unique due to the combination of furan and thiophene rings in its structure, which imparts distinct electronic and steric properties
特性
IUPAC Name |
(E)-N-[2-(furan-2-yl)-2-methoxyethyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-17-13(12-5-2-8-18-12)10-15-14(16)7-6-11-4-3-9-19-11/h2-9,13H,10H2,1H3,(H,15,16)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAKSFXJMKHFJC-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C=CC1=CC=CS1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CNC(=O)/C=C/C1=CC=CS1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Bromoimidazo[1,2-a]pyrimidine;hydrobromide](/img/structure/B2430558.png)

![3-(2-bromophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2430561.png)
![6-Chloro-3-[2-(cyclohexen-1-yl)ethyl]-2,4-dihydropyrido[3,2-h][1,3]benzoxazine](/img/structure/B2430563.png)


![3-{imidazo[1,5-a]pyridin-3-yl}propanoic acid](/img/structure/B2430567.png)
![4-(trifluoromethoxy)-N-(3-{[4-(trifluoromethoxy)phenyl]imino}prop-1-en-1-yl)aniline hydrochloride](/img/structure/B2430569.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(p-tolylthio)acetamide](/img/structure/B2430572.png)
![3-methyl-2-thiophenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2430575.png)
